N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-3-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-3-methanesulfonylphenyl ketone.
Reduction: Formation of 2-hydroxy-3-methanesulfonylphenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with other cellular pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(2-Chlorophenyl)methanesulfonamide
- N-(3-Chlorophenyl)methanesulfonamide
Uniqueness
N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a chloro and a hydroxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its lipophilicity, while the hydroxy group contributes to its hydrogen-bonding capability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H8ClNO3S |
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Molecular Weight |
221.66 g/mol |
IUPAC Name |
N-(2-chloro-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(11,12)9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,1H3 |
InChI Key |
XTRGVKBWQLETFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
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